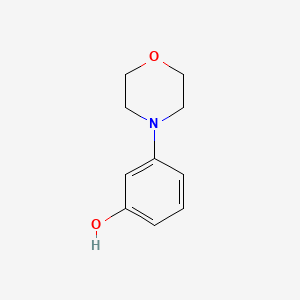

3-Morpholinophenol

描述

Overview of 3-Morpholinophenol in Chemical Research

This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of molecules. chemimpex.com Its unique structure, featuring both a morpholine (B109124) ring and a phenolic hydroxyl group, makes it a valuable component in pharmaceutical and agrochemical research. chemimpex.comcymitquimica.com The presence of these functional groups allows for its use as a building block in organic synthesis and as a reagent in certain analytical techniques. chemimpex.comcymitquimica.com

In the realm of medicinal chemistry, this compound is particularly noted for its role in the development of new therapeutic agents. chemimpex.com Researchers have utilized this compound in the synthesis of potential analgesics and anti-inflammatory drugs. chemimpex.com Its applications also extend to biochemical research, where it is used in studies concerning enzyme inhibition, and to polymer chemistry as a component for creating novel polymers. chemimpex.com Furthermore, its potential use in developing herbicides and fungicides is being explored in the field of agricultural chemicals. chemimpex.com

Structural Characteristics and Chemical Significance in Research Contexts

The chemical structure of this compound, with the molecular formula C₁₀H₁₃NO₂, consists of a phenol (B47542) ring substituted with a morpholine group at the third position. chemimpex.comuni.lu This arrangement of a weakly acidic phenolic hydroxyl group and a basic morpholine moiety gives the molecule a unique reactivity profile. cymitquimica.com The morpholine ring can participate in hydrogen bonding, while the phenolic group is reactive in various chemical transformations. cymitquimica.com

The structural features of this compound are significant for its application in research. The ability to modify its structure allows for the creation of new compounds with potentially enhanced properties. chemimpex.com For example, it has been used as a substituent in the synthesis of novel silicon phthalocyanines, which have been investigated for their photophysical properties and potential applications in photodynamic therapy. frontiersin.org

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 27292-49-5 chemimpex.com |

| Molecular Formula | C₁₀H₁₃NO₂ chemimpex.com |

| Molecular Weight | 179.22 g/mol chemimpex.com |

| Appearance | Off-white to pink solid chemimpex.comcoleparmer.com |

| Melting Point | 127-132 °C chemimpex.com |

| SMILES | C1COCCN1C2=CC(=CC=C2)O uni.lu |

| InChI | InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2 uni.lu |

Historical Context of this compound Research and Development

Historically, research involving this compound has been linked to the broader exploration of morpholine-containing compounds. Morpholine itself is a significant heterocyclic compound with a wide range of industrial applications, including as a building block for rubber chemicals, corrosion inhibitors, and in the synthesis of pharmaceuticals and agrochemicals. atamankimya.com

The specific investigation of this compound as a distinct chemical entity in academic and industrial research appears to have gained traction as a useful intermediate. For instance, a 2004 study on isoform-specific phosphoinositide 3-kinase inhibitors mentioned the commercial availability of this compound and its use as a reagent in their research. ucsf.edu This indicates its role as a readily accessible building block for medicinal chemistry research by the early 21st century.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound continues to be centered on its utility as a synthetic intermediate. Recent studies demonstrate its application in the creation of more complex molecules with potential biological activity. For example, it has been used in the synthesis of novel phthalocyanine (B1677752) derivatives. researchgate.netresearchgate.netscience.gov These complex molecules are being investigated for their photophysical and photochemical properties, with potential applications in areas like photodynamic therapy. frontiersin.orgresearchgate.netscience.gov

Future research is likely to continue leveraging the unique structural and reactive properties of this compound. Its role as a scaffold in medicinal chemistry is expected to expand, potentially leading to the discovery of new drug candidates. The development of novel synthetic methodologies that utilize this compound as a key starting material is another promising avenue. For instance, recent work has shown its use in the regioselective synthesis of C3-hydroxyarylated pyrazoles. scholaris.ca As our understanding of molecular interactions and drug design advances, the strategic incorporation of the this compound moiety may lead to compounds with highly specific biological targets.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGSGGYIUOQZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181735 | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27292-49-5 | |

| Record name | 3-Morpholinophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27292-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027292495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Morpholinophenol and Its Derivatives

Established Synthetic Pathways for 3-Morpholinophenol

Conventional Synthetic Routes and Their Optimizations

Conventional methods for the synthesis of this compound often involve the formation of the crucial carbon-nitrogen bond between the morpholine (B109124) moiety and the phenolic ring. One classical approach begins with 3-aminophenol (B1664112), which can be prepared from the reduction of 3-nitrophenol (B1666305) or through the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org Another route to 3-aminophenol starts from resorcinol (B1680541) via a substitution reaction with ammonium (B1175870) hydroxide. wikipedia.orgprepchem.com Once 3-aminophenol is obtained, it can be reacted with bis(2-chloroethyl) ether to form the morpholine ring. The synthesis of bis(2-chloroethyl) ether itself can be achieved by treating diethylene glycol with reagents like thionyl chloride. sciencemadness.orggoogle.com

A more contemporary and widely utilized conventional method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. beilstein-journals.orgmdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. beilstein-journals.orgmdpi.com For the synthesis of this compound, this would involve the reaction of a 3-halo-phenol (e.g., 3-bromophenol (B21344) or 3-chlorophenol) with morpholine.

The optimization of the Buchwald-Hartwig reaction is a subject of extensive research to improve yields, reduce reaction times, and broaden the substrate scope. mdpi.comnih.gov Key parameters for optimization include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine (B1218219) ligand, the base, and the solvent. mdpi.commdpi.comresearchgate.net

Table 1: Key Parameters for Optimization of Buchwald-Hartwig Amination

| Parameter | Options | Impact on Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(0) complexes | Affects catalyst activity and stability. |

| Ligand | Monodentate (e.g., P(t-Bu)₃), Bidentate (e.g., BINAP, Xantphos), Buchwald ligands (e.g., XPhos, SPhos) | Influences reaction rate, yield, and substrate scope. Bulky, electron-rich ligands are often more effective. ucla.edunih.gov |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃ | Essential for the deprotonation of the amine and regeneration of the catalyst. The choice of base can significantly impact the reaction outcome. mdpi.commdpi.com |

| Solvent | Toluene (B28343), Dioxane, THF, DMF | Affects solubility of reagents and stability of catalytic species. |

| Temperature | Room temperature to >100 °C | Influences reaction rate and can affect catalyst stability and side reactions. mdpi.commdpi.com |

High-throughput experimentation (HTE) techniques are increasingly being used to rapidly screen a wide array of reaction conditions, accelerating the optimization process for reactions like the Buchwald-Hartwig amination. nih.gov

Regioselective Synthesis Strategies Involving this compound

The regioselective functionalization of the phenol (B47542) ring in this compound is crucial for creating a diverse range of derivatives with specific properties. The inherent directing effects of the hydroxyl and morpholino groups guide the position of incoming substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the morpholino group is also activating and ortho-, para-directing. This can lead to complex product mixtures if not controlled.

However, specific strategies have been developed to achieve high regioselectivity. For instance, in the synthesis of C3-hydroxyarylated pyrazoles, various substituted this compound derivatives are utilized as key intermediates. acs.orgscholaris.ca The synthesis of these derivatives often relies on the inherent reactivity of the starting materials to direct the formation of a single major regioisomer.

Recent advances in C-H functionalization offer powerful tools for the regioselective modification of phenols. mdpi.comnih.gov While direct application to this compound is not extensively detailed, these methods provide a framework for the selective introduction of functional groups at specific positions on the aromatic ring, which can be influenced by the choice of catalyst and directing groups. mdpi.com

Novel Synthetic Approaches and Methodological Advancements

Organocatalytic and Metal-Catalyzed Syntheses

Beyond the well-established Buchwald-Hartwig amination, other metal-catalyzed reactions are continuously being developed for C-N bond formation. researchgate.netnih.govmdpi.comnobelprize.orgrsc.org These advancements often focus on using more sustainable and earth-abundant metals or developing catalysts with higher turnover numbers and broader functional group tolerance.

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, offering metal-free alternatives for the synthesis of complex molecules. rsc.orgrsc.org While a specific organocatalytic synthesis of this compound has not been prominently reported, the principles of organocatalysis are applicable. For example, organocatalytic cascade reactions can be designed to construct polysubstituted cyclic systems, including those containing morpholine-like structures. organic-chemistry.orgnih.gov The development of chiral organocatalysts could also enable the enantioselective synthesis of chiral this compound derivatives.

Flow Chemistry and Continuous Processing Techniques in this compound Synthesis

Flow chemistry, or continuous processing, has gained significant traction in the pharmaceutical and fine chemical industries due to its advantages in safety, efficiency, and scalability. mdpi.comacs.orgbeilstein-journals.orgrsc.org This technology involves performing chemical reactions in a continuously flowing stream within a network of reactors. mdpi.com

The synthesis of active pharmaceutical ingredients (APIs) containing a morpholine moiety has been successfully demonstrated using flow chemistry. mdpi.comrsc.org For example, the synthesis of Linezolid involves a nucleophilic aromatic substitution of morpholine with a nitrobenzene (B124822) derivative, a reaction type that is amenable to flow conditions. rsc.org While a dedicated flow synthesis of this compound is not extensively documented, the individual reaction steps, such as amination or its preceding steps, are well-suited for translation to a continuous process. This could offer benefits such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.netwhiterose.ac.uk Automated optimization platforms combined with flow reactors can further accelerate the development of efficient and robust synthetic processes. ucla.eduwhiterose.ac.uk

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

| Advantage | Description |

| Enhanced Safety | Small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions. |

| Improved Control | Precise control over temperature, pressure, and residence time leads to higher selectivity and yields. |

| Scalability | Scaling up production is achieved by running the process for a longer duration rather than using larger reactors. beilstein-journals.org |

| Automation | Flow systems can be readily automated for continuous production and process optimization. whiterose.ac.uk |

| Integration | Multiple reaction and purification steps can be integrated into a single continuous process. rsc.org |

Synthesis of this compound Derivatives for Specific Research Applications

This compound serves as a versatile building block for the synthesis of a wide array of derivatives with applications in various research fields, particularly in medicinal chemistry.

One notable application is in the synthesis of kinase inhibitors. For example, derivatives of 3-substituted benzamides, which can be conceptually related to structures derived from this compound, have been evaluated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia. nih.gov Similarly, triazole derivatives have been synthesized and investigated as inhibitors of Aurora-A kinase, a target in cancer therapy. mdpi.comrsc.org

Another significant area of research is the development of ligands for G protein-coupled receptors (GPCRs). nih.govuni-bonn.debeilstein-journals.orgunivr.itdiva-portal.org The morpholine and phenol moieties of this compound can be modified to create compounds that bind with high affinity and selectivity to specific GPCR subtypes. For instance, functionalized congeners of GPCR ligands are often synthesized to probe receptor structure and function. nih.gov

Furthermore, this compound is a precursor for the synthesis of more complex heterocyclic systems. A study on the regioselective synthesis of C3-hydroxyarylated pyrazoles details the preparation of several 2-(1H-pyrazol-3-yl)-3-morpholinophenol derivatives. acs.orgscholaris.ca These compounds were synthesized through the reaction of pyrazole (B372694) N-oxides with arynes generated in situ, with the this compound moiety serving as a key structural component. The following table provides examples of such derivatives.

Table 3: Examples of Synthesized this compound Derivatives

| Compound | Structure | Research Application | Reference |

| 2-(1-benzyl-1H-pyrazol-3-yl)-3-morpholinophenol | A pyrazole derivative of this compound | Intermediate for pyrazole-based compounds | acs.org |

| 2-(5-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)-3-morpholinophenol | A brominated and trifluoromethylated pyrazole derivative | Intermediate for functionalized pyrazoles | acs.org |

| 1-Morpholino-3-(3-(5-((4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol | A complex derivative with oxadiazole, piperazine, and phenoxypropanol functionalities | Potential biologically active compound | researchgate.net |

Synthesis of Phthalocyanine (B1677752) Derivatives Incorporating this compound Moieties

The incorporation of this compound into phthalocyanine (Pc) macrocycles is a significant area of research, leading to novel photosensitizers and materials with unique photophysical properties. The general synthetic strategy involves a nucleophilic aromatic substitution reaction followed by a cyclotetramerization step.

The synthesis typically begins with the preparation of a substituted phthalonitrile (B49051) precursor. This is achieved by reacting this compound with 4-nitrophthalonitrile (B195368) in the presence of a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). The phenoxide, generated in-situ from this compound, displaces the nitro group of the 4-nitrophthalonitrile to yield 4-(3-morpholinophenoxy)phthalonitrile. comu.edu.tr

This precursor, 4-(3-morpholinophenoxy)phthalonitrile, is then subjected to a template-assisted cyclotetramerization reaction. comu.edu.tr The choice of template, typically a metal salt, determines the central metal ion of the resulting phthalocyanine. For instance:

Zinc(II) Phthalocyanines: Refluxing the phthalonitrile precursor with a zinc salt, such as zinc acetate (B1210297) (Zn(OAc)2) or zinc chloride (ZnCl2), in a high-boiling point solvent like 1-pentanol (B3423595) or in the presence of a strong non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the corresponding peripherally tetra-substituted zinc(II) phthalocyanine. comu.edu.trnih.govresearchgate.netcornell.eduktu.edu.tr

Silicon(IV) Phthalocyanines: Axially disubstituted silicon phthalocyanines can be synthesized using silicon tetrachloride (SiCl4) to form dichlorosilicon phthalocyanine, which then reacts with two equivalents of this compound to yield the final product. acs.orgresearchgate.net

Cobalt(II) and Lead(II) Phthalocyanines: Similar cyclotetramerization methods using cobalt(II) chloride (CoCl2) or lead(II) oxide (PbO) can be employed to produce the respective metalated phthalocyanines. comu.edu.tracs.orgmdpi.comgoogle.comrsc.org

Metal-Free Phthalocyanines: In the absence of a metal salt template, the cyclotetramerization of 4-(3-morpholinophenoxy)phthalonitrile can be induced under strong basic conditions (e.g., using DBU in an appropriate solvent) to afford the metal-free phthalocyanine derivative. comu.edu.trresearchgate.net

The resulting phthalocyanine derivatives are characterized by various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, UV-vis, and mass spectrometry, to confirm their structures. comu.edu.trnih.govresearchgate.net

Table 1: Examples of Synthesized Phthalocyanine Derivatives from this compound

| Precursor(s) | Metal Salt/Reagent | Resulting Phthalocyanine Derivative | Reference(s) |

| 4-(3-morpholinophenoxy)phthalonitrile | Zinc(II) acetate | Peripherally tetra-(3-morpholinophenoxy) substituted zinc(II) phthalocyanine | nih.gov, researchgate.net, ktu.edu.tr |

| Dichlorosilicon phthalocyanine, this compound | N/A (Axial Substitution) | Axially this compound disubstituted silicon(IV) phthalocyanine | acs.org, researchgate.net |

| 4-(3-morpholinophenoxy)phthalonitrile | Lead(II) oxide | Peripherally tetra-(3-morpholinophenoxy) substituted lead(II) phthalocyanine | comu.edu.tr |

| 4-(3-morpholinophenoxy)phthalonitrile | DBU (No Metal) | Peripherally tetra-(3-morpholinophenoxy) substituted metal-free phthalocyanine | comu.edu.tr, researchgate.net |

| Phthalic anhydride, Urea, Cobalt(II) sulfate | Ammonium molybdate (B1676688) (catalyst) | Sulfonated cobalt(II) phthalocyanine (related synthesis) | google.com |

Synthesis of Arylsquaramides Bearing Morpholinyl Moieties

Arylsquaramides containing morpholine units, including those derived from this compound, have been synthesized as small-molecule modulators of lysosomal pH. researchgate.netresearchgate.net These compounds are designed to function as anion transporters across cellular membranes. researchgate.net

The synthesis involves the reaction of squaric acid or its esters with amines. A family of morpholinyl-bearing arylsquaramides was synthesized to investigate their ability to facilitate the transmembrane transport of chloride anions. researchgate.netresearchgate.net While the specific synthesis starting directly from this compound is part of a broader class, the general approach involves the sequential reaction of squaric acid derivatives with different aromatic amines. These compounds are of interest for their ability to disrupt the pH homeostasis of lysosomes, which can inactivate certain enzymes like Cathepsin B. researchgate.net The anion transport capability is considered the likely mechanism of action for their pH-modulating effects. researchgate.net

Table 2: Research Findings on Morpholinyl-Bearing Arylsquaramides

| Compound Class | Synthetic Goal | Mechanism of Action | Reference(s) |

| Morpholinyl-bearing arylsquaramides | Small-molecule lysosomal pH modulators | Facilitate transmembrane transport of chloride anions | researchgate.net, researchgate.net |

| Morpholinyl-bearing arylsquaramides | Inactivation of lysosomal enzymes (e.g., Cathepsin B) | Disruption of lysosomal pH homeostasis | researchgate.net |

Synthesis of Arylmorpholine Scaffolds as Kinase Inhibitors

The arylmorpholine scaffold is a key pharmacophore in the development of kinase inhibitors. ucsf.eduescholarship.org this compound is a valuable starting material for creating these structures, which have shown inhibitory activity against phosphoinositide 3-kinases (PI3-Ks) and other related enzymes. ucsf.eduescholarship.orgnih.gov

A notable example is the synthesis of analogs of LY294002, a well-known PI3-K inhibitor. ucsf.edunih.gov Researchers have prepared sets of arylmorpholines, which are essentially trisubstituted benzene (B151609) derivatives, using commercially available this compound. ucsf.edu These compounds are structurally similar to LY294002 and have been evaluated for their specificity against panels of protein and lipid kinases. ucsf.eduescholarship.org The synthetic routes allow for the exploration of structure-activity relationships, leading to the identification of inhibitors with selectivity for specific kinase isoforms, such as DNA-PK and p110δ/p110β isoforms of PI3-K. ucsf.edu

Table 3: Arylmorpholine-Based Kinase Inhibitors

| Scaffold Source | Target Kinase Family/Isoform | Example Compound Class | Reference(s) |

| This compound | Phosphoinositide 3-Kinases (PI3-K) | LY294002 Analogs | ucsf.edu, escholarship.org |

| Arylmorpholine | DNA-PK, p110δ, p110β | Trisubstituted benzene derivatives | ucsf.edu |

| Morpholino Chromone | PI3-K Family | LY294002 | ucsf.edu, nih.gov |

Derivatization for Enhanced Solubility and Reactivity in Research Systems

A significant challenge in the application of many organic compounds, particularly large macrocycles like phthalocyanines, is their poor solubility in aqueous media. cornell.eduacs.org Derivatization is a chemical technique used to convert a compound into a derivative with altered properties, such as solubility, reactivity, or volatility. wikipedia.org For this compound derivatives intended for use in biological research, enhancing water solubility is a primary objective.

A common and effective method for increasing the water solubility of morpholine-containing compounds is through quaternization. This reaction targets the nitrogen atom of the morpholine ring. nih.govacs.orgresearchgate.net For instance, peripherally tetra-(3-morpholinophenoxy) substituted zinc(II) phthalocyanine, which is soluble in organic solvents like DMSO and DMF, can be converted into a water-soluble cationic derivative. nih.govcornell.eduktu.edu.trresearchgate.net This is achieved by reacting the phthalocyanine with an alkylating agent, such as dimethyl sulfate, which methylates the nitrogen atom of each of the four morpholine moieties. cornell.edunih.gov This creates a permanent positive charge on the nitrogen, forming a quaternary ammonium salt (morpholin-4-ium) that dramatically improves solubility in water. google.com

This enhanced solubility is crucial for studying the interactions of these molecules in biological systems, such as their binding to DNA and bovine serum albumin (BSA), and for evaluating their potential in applications like photodynamic therapy. nih.govcornell.eduktu.edu.tracs.org The quaternized, water-soluble zinc phthalocyanine (ZnQ) has been shown to bind to DNA via an intercalation mode and to inhibit topoisomerase I, activities that are readily studied in aqueous buffer solutions. nih.govcornell.eduktu.edu.tr

Table 4: Derivatization for Enhanced Solubility

| Parent Compound | Derivatization Method | Reagent | Resulting Derivative | Enhanced Property | Reference(s) |

| Tetra-(3-morpholinophenoxy) substituted Zn(II) phthalocyanine | Quaternization | Dimethyl sulfate | Quaternized cationic Zn(II) phthalocyanine (ZnQ) | Water Solubility | nih.gov, cornell.edu, ktu.edu.tr |

| Axially this compound disubstituted silicon(IV) phthalocyanine | Quaternization | N/A | Quaternized water-soluble derivative | Water Solubility | acs.org, researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Morpholinophenol

Reaction Mechanisms and Pathways Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant feature in the reactivity profile of 3-Morpholinophenol, influencing its acid-base properties and directing electrophilic attacks on the aromatic ring.

This compound is an amphoteric compound, capable of acting as both an acid and a base. The phenolic hydroxyl group is weakly acidic, while the nitrogen atom of the morpholine (B109124) ring is basic. mychemblog.com

The acidity of the phenolic proton is influenced by the electronic nature of the substituents on the aromatic ring. The morpholino group, being a meta-director relative to the hydroxyl group, exerts an inductive electron-withdrawing effect (-I) due to the oxygen atom in the morpholine ring, which can slightly increase the acidity of the phenol (B47542) compared to phenol itself. Conversely, the nitrogen atom can donate its lone pair into the ring via resonance, but this effect is less pronounced from the meta position. The basicity of the morpholine nitrogen is due to the lone pair of electrons on the nitrogen atom. However, the presence of the ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less basic than similar cyclic amines like piperidine. wikipedia.orgatamankimya.com The aromatic ring itself also has a mild electron-withdrawing effect, further reducing the basicity of the nitrogen compared to a simple N-alkylmorpholine.

The acid-dissociation constants (pKa) quantify these properties. While precise experimental values for this compound are not consistently reported in the literature, predictions and comparisons to parent compounds provide insight. For reference, the pKa of phenol is approximately 9.95, and the pKa of the morpholinium ion (the protonated form of morpholine) is about 8.5. organicchemistrydata.org A study on the related compound 4-morpholinoaniline (B114313) found the pKa for the morpholinium ion to be 4.9, demonstrating the significant impact of the aromatic system on the morpholine's basicity. ku.edu One database provides predicted pKa values for this compound, listing an acidic pKa of 4.53 and a basic pKa of 3.00, although these values deviate from expectations based on parent structures and should be interpreted with caution. epa.gov

Table 1: Comparison of Acid-Dissociation Constants (pKa) This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Functional Group | pKa (in Water) | Reference |

|---|---|---|---|

| Phenol | Phenolic Hydroxyl | ~9.95 | organicchemistrydata.org |

| Morpholine (Conjugate Acid) | Morpholinium Ion | ~8.5 | organicchemistrydata.org |

| 4-Morpholinoaniline (Conjugate Acid) | Morpholinium Ion | 4.9 | ku.edu |

| This compound (Predicted) | Morpholinium Ion | 4.53 | epa.gov |

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl (-OH) and the morpholino groups. Both are classified as activating, ortho-, para-directing groups. wikipedia.orglibretexts.org Since they are positioned meta to each other, their directing effects are cooperative, strongly activating positions 2, 4, and 6 for electrophilic attack.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. hu.edu.jouomustansiriyah.edu.iq Subsequent deprotonation restores the aromaticity of the ring. hu.edu.jo The regioselectivity is determined by the stability of the arenium ion intermediate; for ortho- and para-attack on a phenol, a key resonance structure places the positive charge on the carbon bearing the hydroxyl group, allowing for stabilization by the oxygen's lone pairs. libretexts.org A similar effect occurs for the morpholino group.

Reimer-Tiemann Reaction: This reaction is a specific method for the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a strong basic solution. mychemblog.comallen.in The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile. wikipedia.org The phenoxide ion, formed by deprotonation of this compound in the basic medium, attacks the dichlorocarbene. wikipedia.org This attack is highly selective for the ortho positions (2 and 4) due to interaction between the electrophilic carbene and the electron-rich phenoxide. jk-sci.com Subsequent hydrolysis of the dichloromethyl group yields the formyl group, resulting in the formation of 2-hydroxy-4-morpholinobenzaldehyde and 4-hydroxy-2-morpholinobenzaldehyde.

Mannich Reaction: Phenols are known to be effective substrates in the Mannich reaction, a three-component condensation involving formaldehyde (B43269) and a secondary amine (or ammonia). wikipedia.orglscollege.ac.in In the context of using this compound as the phenolic component, it can react with formaldehyde and an external amine. The reaction typically proceeds via the formation of an electrophilic iminium ion from formaldehyde and the added amine. wikipedia.org The activated aromatic ring of this compound then attacks the iminium ion, leading to aminoalkylation, predominantly at the activated ortho positions (2 and 4). nih.govias.ac.in

Other common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are also anticipated to occur preferentially at the 2, 4, and 6 positions due to the synergistic activating effects of the hydroxyl and morpholino groups. mnstate.edumakingmolecules.commasterorganicchemistry.com The precise distribution of ortho- and para-isomers would depend on factors like steric hindrance and the specific reagents and conditions employed. uomustansiriyah.edu.iq

Acidity and Basicity in Reaction Environments

Reactivity of the Morpholine Ring System

The morpholine moiety provides a center of basicity and nucleophilicity, enabling a range of transformations distinct from the aromatic ring.

The nitrogen atom in the morpholine ring behaves as a typical secondary amine, acting as a nucleophile. wikipedia.orgatamankimya.com It can participate in a variety of standard amine-based transformations. However, the ether oxygen in the ring inductively withdraws electron density, rendering the nitrogen less nucleophilic and less basic than in piperidine. atamankimya.com

Common transformations include:

Acylation: The morpholine nitrogen can react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). This is a common nucleophilic acyl substitution reaction.

Alkylation: Reaction with alkyl halides can lead to N-alkylation, forming a quaternary ammonium (B1175870) salt. This is a standard nucleophilic substitution reaction. organic-chemistry.org

In these reactions, there is potential for competition between N-substitution at the morpholine nitrogen and O-substitution at the phenolic hydroxyl. The reaction outcome is highly dependent on the conditions. Under basic conditions that deprotonate the phenol, the resulting phenoxide is a potent nucleophile and can lead to O-alkylation (Williamson ether synthesis) or O-acylation. Under neutral or slightly acidic conditions, the nucleophilicity of the amine is more likely to dominate. For instance, the condensation of this compound with chloro-acetamides can lead to N-substituted products. jetir.org

The morpholine ring is generally stable, but it can undergo cleavage under specific, often oxidative, conditions. While studies specifically detailing the ring-opening of this compound are scarce, reactions documented for other morpholine derivatives illustrate potential pathways.

One such pathway is the oxidative cleavage of the C-C bond within the morpholine ring. Methods have been developed that use visible light and molecular oxygen (O₂) to cleave C(sp³)-C(sp³) bonds in morpholine derivatives under mild conditions, avoiding harsh oxidants or transition metals. Another potential reaction involves the oxidative cleavage of the C-O ether bonds, which has been demonstrated for various ethers using enzymatic systems like peroxygenases or chemical reagents. nih.gov Such reactions would fundamentally alter the heterocyclic structure, yielding linear amino alcohol derivatives. These transformations highlight the potential for more drastic modifications of the this compound scaffold beyond simple functionalization.

Nucleophilic Reactivity and Amine-Based Transformations

Advanced Mechanistic Studies using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure and reactivity of molecules like this compound. wikipedia.orgnsps.org.ng These methods allow for the simulation of molecular properties and reaction pathways, offering insights that can be difficult to obtain experimentally. nih.gov

For this compound, computational studies can elucidate several key aspects of its reactivity:

Acidity and Basicity: DFT calculations can be used to compute the energies of the neutral, protonated, and deprotonated species in various solvents to predict pKa values. nih.govsouthampton.ac.uk This can help resolve the conflicting data for this compound and provide a more accurate understanding of its acid-base equilibria.

Electrophilic Aromatic Substitution: The regioselectivity of EAS reactions can be rationalized and predicted. By calculating the energies of the different possible arenium ion intermediates (for ortho-, meta-, and para-attack), the most stable intermediate and thus the major product can be identified. libretexts.org Furthermore, mapping the calculated electrostatic potential onto the molecule's electron density surface can visualize electron-rich areas, indicating the most likely sites for electrophilic attack. researchgate.net Machine learning models trained on computational data are also emerging as powerful tools for predicting regioselectivity. rsc.org

Reaction Mechanisms: DFT can be used to model the entire reaction coordinate for a given transformation, including the structures and energies of reactants, transition states, and products. doi.org This allows for the determination of activation barriers, providing a quantitative understanding of reaction kinetics and mechanisms. For example, a computational study involving this compound has been conducted to investigate the mechanism of a phosphine-mediated dearomative skeletal rearrangement. doi.org Similarly, the frontier molecular orbitals (HOMO and LUMO) can be calculated to analyze the molecule's ability to donate or accept electrons, offering further insight into its reactivity with various reagents. nih.govscirp.org

These computational approaches provide a molecular-level understanding that complements experimental findings, enabling a more detailed and predictive model of the chemical behavior of this compound.

Density Functional Theory (DFT) Calculations on Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govumn.edu It has become a prevalent tool in chemical research for studying reaction mechanisms, offering insights into the geometries, energies, and properties of reactants, products, and the transient species that connect them. nih.govsumitomo-chem.co.jp DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying stable intermediates and the high-energy transition states that represent the energy barriers between them. sumitomo-chem.co.jparxiv.org

The core principle of DFT is to use the electron density, a function of only three spatial variables, to determine the energy and other properties of a system, which is computationally more efficient than methods based on the complex many-electron wavefunction. nih.govumn.edu For studying reaction mechanisms, DFT is employed to optimize the molecular geometries of all species involved. A key objective is to locate the transition state, which is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other directions. arxiv.org The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction, which is crucial for understanding reaction kinetics. srce.hr

While specific DFT studies detailing the reaction intermediates and transition states for this compound were not available in the reviewed literature, the methodology is well-suited for such investigations. For example, DFT could be used to model:

Electrophilic Aromatic Substitution: Calculating the transition states for the substitution at different positions of the phenol ring to predict regioselectivity.

Oxidation of the Phenol Group: Modeling the reaction intermediates and pathways involved in the formation of quinone-type structures.

Reactions at the Morpholine Nitrogen: Investigating the protonation state and the transition states for reactions where the nitrogen acts as a nucleophile.

By calculating and comparing the energy barriers for various potential pathways, DFT can provide a deeper understanding of the reactivity of this compound and predict its most likely chemical transformations. researchgate.netresearchgate.net

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.govgithub.io The method relies on Newton's laws of motion, where the forces between atoms are calculated using a potential energy function known as a force field. github.io By integrating the equations of motion, MD simulations generate trajectories that describe the positions and velocities of particles, providing a detailed view of molecular behavior at the atomic level. github.io

MD simulations are particularly valuable for understanding how a molecule like this compound interacts with its environment, such as solvents, lipid membranes, or biological macromolecules. nih.govdiva-portal.org These simulations can reveal crucial information about:

Solvation: How solvent molecules (e.g., water) arrange around the solute and the dynamics of these interactions.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the morpholine and phenol rings relative to each other.

Intermolecular Interactions: The formation and lifetime of non-covalent interactions, such as hydrogen bonds, which are critical in molecular recognition and complex stability. volkamerlab.org

Membrane Permeation: How the molecule interacts with and potentially crosses cellular membranes, a key process in drug delivery. diva-portal.org

Although the search did not yield specific MD simulation studies focused on this compound, the technique is widely applied in chemical and biological research. nih.govvolkamerlab.org An MD study of this compound could, for instance, involve placing the molecule in a simulated box of water to study its hydration shell or positioning it near a model lipid bilayer to observe binding and transport mechanisms. diva-portal.org The results would provide insights into its physical properties and its behavior in different chemical and biological contexts.

Stability and Degradation Pathways in Research Conditions

Under standard laboratory research conditions, this compound is generally considered to be stable. thermofisher.com However, its stability is influenced by chemical environments, particularly the presence of strong acids, bases, and oxidizing agents. coleparmer.com Hazardous decomposition can occur under conditions of high heat or combustion, leading to the release of toxic gases such as nitrogen oxides, carbon monoxide, and carbon dioxide. coleparmer.com

Research into the degradation of related morpholine-containing compounds provides insight into potential degradation pathways for this compound. A study on 4-morpholinoaniline, an isomer of a this compound precursor, revealed a hydrolytic degradation pathway in acidic aqueous solutions. ku.edu In this pathway, 4-morpholinoaniline degrades to form 4-morpholinophenol (B1583850), which is then susceptible to further degradation into hydroquinone (B1673460). ku.edu This reaction proceeds via pseudo-first-order kinetics at a pH below the pKa of the aniline (B41778) nitrogen. ku.edu This suggests that this compound could potentially degrade to form hydroquinone or other related catechols under similar acidic hydrolytic conditions.

Furthermore, the morpholine ring itself can be a target for biodegradation. Studies on Mycobacterium aurum MO1 have shown that this bacterium can degrade morpholine. nih.gov The metabolic pathway involves the identification of key intermediates, including glycolate (B3277807) and 2-(2-aminoethoxy)acetate, which are formed during the breakdown of the heterocyclic ring. nih.gov This indicates a possible route for the biological degradation of the morpholine moiety within the this compound structure. There is also a report that notes the potential for fragment degradation of compounds during long-term storage in DMSO, although specific degradation products for this compound were not detailed. bham.ac.uk

The following table summarizes known and potential degradation pathways and products for this compound based on studies of related compounds.

| Condition/Process | Description | Potential Degradation Products | Source |

| Acidic Hydrolysis | Degradation in acidic aqueous solution (based on 4-morpholinophenol data). | Hydroquinone | ku.edu |

| Biodegradation | Metabolic breakdown of the morpholine ring (based on morpholine data). | Glycolate, 2-(2-aminoethoxy)acetate | nih.gov |

| Thermal Decomposition | Degradation under high heat or combustion. | Nitrogen oxides, Carbon monoxide, Carbon dioxide | coleparmer.com |

| Chemical Incompatibility | Reaction with incompatible materials. | Various uncharacterized products | coleparmer.com |

Spectroscopic and Analytical Characterization of 3 Morpholinophenol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure identification. By probing how molecules interact with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the chemical bonds, assembling a detailed picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within 3-Morpholinophenol.

In ¹H NMR, the protons on the aromatic ring of this compound typically appear in the chemical shift range of 7 to 8 ppm. libretexts.org The protons on the morpholine (B109124) ring are observed at different chemical shifts due to their distinct electronic environments.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. ceitec.cz The number of distinct signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule, adjusted for any molecular symmetry. orgchemboulder.com For this compound, distinct signals are expected for the carbons of the phenol (B47542) ring and the morpholine ring. The carbon atom attached to the hydroxyl group and the carbons adjacent to the nitrogen and oxygen atoms in the morpholine ring will have characteristic chemical shifts.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 115.0 - 130.0 |

| Phenolic OH | 3.0 - 8.0 | - |

| Morpholine CH₂ (adjacent to N) | 3.0 - 3.5 | 45.0 - 55.0 |

| Morpholine CH₂ (adjacent to O) | 3.7 - 4.0 | 65.0 - 75.0 |

| Aromatic C-OH | - | 155.0 - 160.0 |

| Aromatic C-N | - | 140.0 - 150.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad absorption is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgpressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding. pressbooks.pub

The spectrum also displays characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. libretexts.org The C-O stretching vibration of the phenol appears as a strong band, and the C-N stretching of the morpholine ring will also be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Morpholine) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Phenolic C-O | Stretching | ~1200 |

| Morpholine C-N | Stretching | ~1100 |

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid or liquid) and the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. rsc.org This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The phenol and morpholine moieties in this compound contribute to its UV absorption profile.

The analysis of this compound using a UV-Vis spectrophotometer, which directs a light source through a sample and records the transmitted light, would reveal the wavelengths at which the molecule absorbs maximally (λmax). sci-hub.se These absorption maxima are characteristic of the electronic structure of the compound.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Ethanol/Methanol | ~270 - 280 | Data not available |

Note: The position and intensity of absorption bands can be affected by the solvent used.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. broadinstitute.org It provides information about the molecular weight and elemental composition of a compound. In a typical mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, corresponding to the intact molecule that has been ionized. The mass of this ion confirms the molecular weight of the compound. broadinstitute.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound with a high degree of confidence. doi.org Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Table 4: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

|---|---|---|

| Molecular Formula | - | C₁₀H₁₃NO₂ |

| Molecular Weight | - | 179.22 g/mol chemimpex.com |

| HRMS | Calculated m/z [M+H]⁺ | Data not available |

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing its purity and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. nih.gov The purity of this compound is often reported as a percentage determined by HPLC analysis. chemimpex.com

An HPLC method for this compound would involve a stationary phase (a column) and a mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compound between the two phases. A common setup for a compound like this compound would be a reverse-phase HPLC system. sielc.com In this system, a nonpolar stationary phase is used with a polar mobile phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Table 5: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with an additive (e.g., formic acid) |

| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled |

Note: These are representative conditions and would be optimized for a specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. dphen1.com For a compound like this compound to be analyzed by GC-MS, it must be thermally stable and sufficiently volatile to be vaporized in the heated injection port of the gas chromatograph. The vaporized sample is then carried by an inert gas through a chromatographic column, where its components are separated based on their boiling points and interactions with the column's stationary phase. kab.ac.ug The time it takes for a compound to travel through the column and reach the detector is known as its retention time, a characteristic value that helps in its identification under specific experimental conditions. nih.govnumberanalytics.com

Once separated by the GC, the molecules of this compound enter the mass spectrometer, where they are ionized, typically by a high-energy electron beam (Electron Ionization - EI). This process not only creates a molecular ion (M⁺), which corresponds to the intact molecule with one electron removed, but also causes the molecule to break apart into a predictable pattern of smaller, charged fragments. rdd.edu.iq The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a unique "chemical fingerprint" for the compound. rdd.edu.iqresearchgate.net

The fragmentation of this compound in an EI-MS system is dictated by its structure, which includes a phenol ring and a morpholine ring. The most likely fragmentation pathways would involve:

Alpha-cleavage: The breaking of the C-C bond adjacent to the nitrogen atom in the morpholine ring is a common fragmentation pathway for amines. ajrconline.org

Loss of characteristic neutral fragments: Cleavage of the morpholine ring can lead to the loss of small, stable molecules.

Fragmentation of the aromatic ring: The phenol ring can also undergo fragmentation, although it is generally more stable.

The resulting mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (179.22 g/mol ) and various fragment ion peaks. By analyzing this fragmentation pattern, researchers can confirm the structure of the compound.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 150 | [M - CH₂CH₂ + H]⁺ | Cleavage within the morpholine ring |

| 120 | [M - C₂H₅NO]⁺ | Loss of a significant portion of the morpholine ring |

| 108 | [C₆H₅O-NH]⁺ | Cleavage of the N-Aryl bond with hydrogen rearrangement |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |

| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |

Note: This table is illustrative and based on general fragmentation principles. Actual experimental data may vary based on the specific GC-MS conditions.

Advanced Analytical Methodologies in this compound Research

Modern chemical research increasingly relies on advanced analytical techniques that offer enhanced sensitivity, selectivity, and the ability to analyze complex samples. numberanalytics.com For a compound like this compound, which has applications as an intermediate in pharmaceutical and polymer synthesis, these methods are crucial for purity assessment, impurity profiling, and comprehensive characterization. chemimpex.com Such techniques often involve the coupling of multiple analytical instruments or the miniaturization of analytical systems to achieve superior performance. ajrconline.org

Hyphenated spectrometric methods for comprehensive chemical profiling

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a multi-dimensional analysis of a sample. asdlib.orgijarnd.com While GC-MS is a classic example, other powerful combinations are routinely used for the comprehensive profiling of organic molecules like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most versatile hyphenated technique, particularly for compounds that are not easily analyzed by GC due to low volatility or thermal instability. numberanalytics.com LC-MS couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. ajrconline.org This is highly applicable to this compound and its potential derivatives or impurities.

In a typical LC-MS analysis, the sample is separated on an LC column, and the eluent is introduced into an MS detector. Modern ionization techniques, such as Electrospray Ionization (ESI), allow for the gentle ionization of molecules directly from the liquid phase, preserving the molecular ion and providing accurate molecular weight information. ajrconline.org For even greater structural detail, tandem mass spectrometry (LC-MS/MS) can be employed. In this setup, a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed, providing unequivocal structural confirmation and enabling quantification at very low levels. eurl-pesticides.eu

Other relevant hyphenated techniques include:

Liquid Chromatography-Diode Array Detection (LC-DAD/UV): Provides UV-Vis spectra for each separated peak, which can help in identifying chromophoric compounds.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): An alternative high-efficiency separation technique, CE separates ions based on their electrophoretic mobility in a capillary. clinicallab.comlibretexts.org Coupling it with MS offers another powerful tool for analyzing charged or polar compounds.

These methods are instrumental in creating a complete chemical profile of a this compound sample, identifying by-products from synthesis, or studying its degradation products.

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Applicability to this compound | Key Advantages |

| GC-MS | Separates volatile compounds, followed by mass-based identification. | Suitable if the compound is derivatized or sufficiently volatile. | Provides detailed structural information through fragmentation patterns. |

| LC-MS | Separates compounds in liquid phase, followed by mass-based identification. | Ideal for non-volatile derivatives or direct analysis in solution. nih.gov | High sensitivity and specificity; suitable for a wide range of compounds. ajrconline.org |

| LC-MS/MS | Tandem mass spectrometry for enhanced structural elucidation and quantification. | Gold standard for trace-level quantification and impurity identification. jfda-online.com | Extremely high selectivity and sensitivity; reduces matrix interference. eurl-pesticides.eu |

| CE-MS | Separates ions based on charge-to-size ratio, followed by mass detection. | Applicable for analyzing the ionic form of this compound or charged impurities. | High separation efficiency and resolution; low sample/reagent consumption. clinicallab.com |

Microfluidic-based analytical systems

Microfluidic systems, often called "lab-on-a-chip" devices, miniaturize and integrate laboratory functions onto a small chip, typically just a few square centimeters in size. mdpi.com These systems manipulate minute volumes of fluids (nano- to picoliters) through micro-channels, enabling rapid and efficient chemical analysis. dphen1.commdpi.com Research into microfluidic devices for the analysis of phenolic compounds, a class to which this compound belongs, has demonstrated significant potential. rdd.edu.iq

The advantages of using microfluidic systems for analyzing compounds like this compound are numerous:

Reduced Consumption: They require significantly smaller amounts of sample and expensive reagents. dphen1.com

Speed and Throughput: Analysis times are often reduced from minutes or hours to mere seconds, allowing for high-throughput screening. nih.gov

Enhanced Control: The small scale allows for precise control over reaction conditions and fluid flow.

Portability: The compact size makes these devices ideal for on-site or point-of-need analysis. rdd.edu.iq

For this compound research, a microfluidic device could be designed for various applications, such as performing rapid purity checks, monitoring the progress of a chemical reaction in real-time, or conducting enzyme inhibition assays. chemimpex.com For instance, a microfluidic chip could integrate sample extraction, derivatization, and detection. One study demonstrated an aqueous two-phase microfluidic system for the selective extraction of Bisphenol A (a phenol derivative) from water samples in under two minutes, showcasing the efficiency of this approach. dphen1.comnih.gov Similarly, paper-based microfluidic devices have been developed for the colorimetric or fluorescence detection of various phenolic pollutants. rdd.edu.iqacs.org These examples highlight the adaptability of microfluidics for the analysis of the phenol functional group present in this compound.

Biological Activity and Mechanistic Insights of 3 Morpholinophenol and Derivatives

Applications in Medicinal Chemistry Research

3-Morpholinophenol and its derivatives are versatile scaffolds in medicinal chemistry due to their favorable physicochemical, biological, and metabolic properties. nih.gov The morpholine (B109124) ring, a key feature of these compounds, is frequently incorporated into drug design to enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics. nih.gov This heterocycle is a readily accessible building block in organic synthesis, allowing for a wide range of structural modifications to explore structure-activity relationships (SAR). nih.gov The unique structure of this compound, combining a morpholine moiety with a phenolic group, makes it a valuable intermediate for creating novel, biologically active molecules. chemimpex.comcymitquimica.com Its derivatives have been investigated for a variety of therapeutic applications, demonstrating the scaffold's importance in the development of new therapeutic agents. nih.govontosight.aiontosight.ai

Development of New Therapeutic Agents

The process of bringing a new drug to market is a lengthy and complex endeavor, often spanning 10 to 15 years and involving substantial financial investment. ppd.comfrontiersin.org The journey begins with the pre-discovery phase, where basic research focuses on understanding disease mechanisms to identify potential therapeutic targets, such as specific proteins. frontiersin.org This is followed by the drug discovery stage, where scientists search for molecules that can modulate these targets to alleviate or cure a disease. frontiersin.org Promising compounds then enter preclinical development for efficacy and toxicity testing in vitro and in vivo. frontiersin.org

This compound serves as a crucial starting material in the synthesis of new therapeutic agents. chemimpex.com The morpholine moiety is a privileged structure in drug discovery, appearing in numerous approved and experimental drugs. nih.gov Its incorporation can lead to compounds with a wide range of biological activities. nih.gov For instance, derivatives of this compound are being explored as potential treatments for various diseases, highlighting the compound's significance in pharmaceutical development. ontosight.aiontosight.ai The development of fully human monoclonal antibodies represents another rapidly growing category of targeted therapeutic agents. nih.gov The process from discovery to an approved therapeutic involves rigorous clinical trials (Phase I, II, and III) to establish safety and efficacy in humans before regulatory approval. ppd.comfrontiersin.org

Analgesic and Anti-inflammatory Drug Development

This compound is a key intermediate in the synthesis of compounds for analgesic and anti-inflammatory drug development. chemimpex.com Morpholine-containing compounds have shown potential in treating various diseases, including those with inflammatory components. ontosight.ai For example, the novel analgesic ZH853 demonstrated anti-inflammatory properties in some instances compared to vehicle treatment and reduced inflammation more effectively than morphine. nih.gov

The development of nonsteroidal anti-inflammatory drugs (NSAIDs) like lornoxicam, which belongs to the oxicam class, showcases a common mechanism of action for anti-inflammatory agents. wikipedia.org NSAIDs typically function by inhibiting cyclooxygenase (COX) enzymes, which in turn decreases the production of prostaglandins, key mediators of inflammation. msdmanuals.com Some 3-substituted-indolin-2-one derivatives have also been identified as potent anti-inflammatory agents. nih.gov Specifically, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This inhibition was linked to the downregulation of the Akt, MAPK, and NF-κB signaling pathways. nih.gov

Enzyme Inhibition Studies and Metabolic Pathway Modulation

The study of enzyme inhibitors is a fundamental aspect of biochemistry and medicinal chemistry, providing insights into metabolic pathways and potential therapeutic targets. chemimpex.comlibretexts.org Enzyme inhibitors can be classified as reversible or irreversible. libretexts.org Reversible inhibitors, which dissociate from the enzyme, are further categorized as competitive or non-competitive. libretexts.orgsavemyexams.com Competitive inhibitors structurally resemble the substrate and bind to the active site, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation. libretexts.orgsavemyexams.comwikipedia.org this compound and its derivatives have been utilized in studies related to enzyme inhibition, contributing to the understanding of how these molecules can modulate biological pathways. chemimpex.comsphinxsai.com

Lysosomes are crucial cellular organelles responsible for the degradation of macromolecules and the clearance of protein aggregates. frontiersin.orgnih.gov The acidic environment within lysosomes is essential for the optimal activity of various hydrolytic enzymes, including cathepsins. nih.govnih.gov Cathepsin B, a major lysosomal cysteine protease, plays a significant role in protein degradation. frontiersin.orgbiorxiv.org

Dysregulation of lysosomal pH and cathepsin activity has been implicated in various diseases, including neurodegenerative disorders. frontiersin.orgnih.gov For instance, in some conditions, impaired lysosomal function can lead to the accumulation of toxic protein aggregates. frontiersin.orgnih.gov Studies have shown that restoring the acidic pH of lysosomes can enhance their clearance capacity. nih.gov Liposome-based particles designed to deliver an acidic solution to lysosomes have been shown to recover lysosomal function and promote the removal of protein aggregates. nih.gov Furthermore, the simultaneous delivery of Cathepsin B (CTSB) can have a synergistic effect, further boosting the clearance of these aggregates. nih.gov The activity of Cathepsin B is highly dependent on pH, and its inhibition can lead to lysosomal dysfunction. nih.govresearchgate.net

DNA topoisomerase I is an essential enzyme that regulates DNA topology during critical cellular processes like replication and transcription. nih.govnews-medical.net It functions by creating a transient single-strand break in the DNA, allowing the DNA to relax before resealing the break. news-medical.netnih.gov This process involves a catalytic tyrosine residue in the enzyme attacking a DNA phosphodiester bond to form a covalent intermediate. nih.gov

Inhibitors of topoisomerase I are important therapeutic agents, particularly in cancer treatment. news-medical.netmdpi.com These inhibitors act by trapping the covalent enzyme-DNA complex, preventing the religation of the DNA strand. news-medical.net This leads to the accumulation of DNA breaks, which can trigger cell death. mdpi.com A novel water-soluble derivative of this compound, a quaternized zinc(II) phthalocyanine (B1677752) (ZnQ), has been shown to be an effective inhibitor of topoisomerase I. nih.gov Studies demonstrated that ZnQ inhibits the enzyme in a concentration-dependent manner. nih.gov This inhibitory action, coupled with its ability to bind DNA via intercalation and induce photocleavage, suggests its potential as a photodynamic therapy agent. nih.gov

| Compound | Target Enzyme | Mechanism of Inhibition | Potential Application |

| Quaternized Zinc(II) Phthalocyanine (ZnQ) | DNA Topoisomerase I | Concentration-dependent inhibition | Photodynamic Therapy |

| Patulin | DNA Topoisomerase I | Inhibition of DNA cleavage | Cancer Research |

| Xestoquinol | DNA Topoisomerase I | Inhibition of DNA cleavage | Cancer Research |

Phosphoinositide 3-kinases (PI3-Ks) are a family of enzymes that play a critical role in various cellular signaling pathways, regulating functions such as cell growth, proliferation, survival, and motility. ucsf.eduwikipedia.org The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making PI3-K an attractive target for cancer therapy. wikipedia.orgfrontiersin.org PI3-K inhibitors block this pathway, thereby impeding cancer cell growth and survival. wikipedia.org

Derivatives of this compound, specifically arylmorpholines, have been investigated as PI3-K inhibitors. ucsf.edu Research into this class of compounds has led to the identification of inhibitors with varying selectivity for different PI3-K isoforms. ucsf.edu For example, certain arylmorpholines have been found to potently inhibit specific subsets of PI3-K isoforms, with some showing selectivity for p110β and p110δ. ucsf.edu The development of isoform-specific inhibitors is a key goal in the field, as it may lead to more targeted therapies with fewer side effects. ucsf.eduwikipedia.org Additionally, bis(morpholino-1,3,5-triazine) derivatives have been developed as potent dual inhibitors of PI3K and mTOR. nih.gov

| Inhibitor Class | Target(s) | Key Findings |

| Arylmorpholines | PI3-K isoforms (e.g., p110β, p110δ) | Identification of isoform-specific inhibitors. |

| Bis(morpholino-1,3,5-triazine) derivatives | PI3K/mTOR | Development of highly efficacious dual inhibitors with in vivo antitumor activity. |

| LY294002 | Broad PI3-K family | A widely used research tool, but with limited isoform selectivity. ucsf.edu |

Squalene (B77637) Synthase (SQS) Inhibition and Anti-hyperlipidemic Activity

Derivatives of morpholine have been identified as potent inhibitors of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. nih.gov SQS catalyzes the first committed step in cholesterol formation, and its inhibition is a therapeutic strategy for managing hyperlipidemia. nih.gov Unlike HMG-CoA reductase inhibitors (statins), SQS inhibitors are not expected to interfere with the synthesis of other essential non-sterol molecules, potentially offering a better side-effect profile. nih.gov

Research into morpholine derivatives has yielded compounds with significant SQS inhibitory action. researchgate.net A study on new morpholine derivatives, which varied in their aromatic substitution on the morpholine ring, demonstrated a dual function: inhibition of cholesterol biosynthesis and antioxidant activity. researchgate.net The most active of these compounds displayed IC50 values for SQS inhibition ranging from 0.7 to 5.5 µM. researchgate.net For instance, one of the most potent compounds identified in a study exhibited an SQS inhibitory activity with an IC50 value of 0.7 µM. researchgate.net

The anti-hyperlipidemic effects of these derivatives were also confirmed in vivo. In an animal model of acute experimental hyperlipidemia, these compounds were observed to lower key lipidemic parameters, including total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), by 15-80%. researchgate.net This highlights the potential of morpholine-based compounds as effective agents against hyperlipidemia. researchgate.netbioline.org.br To understand the interaction at a molecular level, docking simulation studies have been performed to examine the binding mode of these molecules within the catalytic site of the SQS enzyme. researchgate.net

Table 1: Squalene Synthase (SQS) Inhibition by select Morpholine Derivatives

This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | IC50 Value Range (µM) | In Vivo Effect |

|---|---|---|---|

| Morpholine Derivatives | Squalene Synthase | 0.7 - 5.5 | Reduction of TC, TG, and LDL by 15-80% researchgate.net |

DNA and Protein Binding Studies

The ability of this compound derivatives to interact with macromolecules like DNA and proteins has been a subject of significant investigation, revealing insights into their potential therapeutic mechanisms. researchgate.netresearchgate.net These interactions are often studied using techniques like fluorescence spectroscopy, UV-vis absorption titration, and molecular docking. researchgate.netbiointerfaceresearch.com

Certain derivatives of this compound, particularly when incorporated into larger molecular structures like phthalocyanines, have been shown to bind to DNA primarily through intercalation. researchgate.netresearchgate.net Intercalation is a binding mode where a planar molecule inserts itself between the base pairs of the DNA double helix, causing structural perturbations and potentially interfering with DNA replication and transcription. nih.gov

A novel peripherally tetra this compound substituted zinc(II) phthalocyanine, and its water-soluble quaternized form (ZnQ), were synthesized and studied for their DNA binding properties. researchgate.netscience.gov A series of experiments, including UV-vis absorption titration, competitive binding with ethidium (B1194527) bromide, thermal denaturation, and viscosity measurements, confirmed that ZnQ binds to calf thymus DNA (CT-DNA) via an intercalation mechanism. researchgate.netscience.gov Similarly, an axially this compound disubstituted silicon phthalocyanine and its quaternized water-soluble derivative were also found to intercalate with CT-DNA. researchgate.net The binding constant (Kb) for this silicon phthalocyanine derivative with CT-DNA was determined to be 1.71 ± (0.09) × 10⁴ M⁻¹. researchgate.net

These binding studies often employ ethidium bromide (EB) displacement assays. mdpi.com EB is a fluorescent dye that intercalates into DNA, and the displacement of EB by a test compound, leading to a decrease in fluorescence, is a strong indicator of an intercalative binding mode. mdpi.com

Table 2: DNA Binding Properties of this compound Derivatives

This table is interactive. You can sort and filter the data.

| Derivative | DNA Target | Binding Mode | Binding Constant (Kb) M⁻¹ |

|---|---|---|---|

| Quaternized tetra this compound substituted zinc(II) phthalocyanine (ZnQ) | CT-DNA | Intercalation researchgate.netscience.gov | Not Specified |

| Quaternized axially this compound disubstituted silicon phthalocyanine | CT-DNA | Intercalation researchgate.net | 1.71 ± (0.09) × 10⁴ researchgate.net |

Bovine serum albumin (BSA) is a transport protein often used as a model to study the interaction of compounds with plasma proteins, which affects their distribution and availability in the body. mdpi.commdpi.com The interaction of this compound derivatives with BSA has been investigated, primarily using fluorescence spectroscopy. researchgate.netresearchgate.net BSA's intrinsic fluorescence, mainly due to its tryptophan residues, can be quenched upon binding with a ligand. biointerfaceresearch.com